3-Isocyanato-1-methanesulfonylpiperidine
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Overview
Description
3-Isocyanato-1-methanesulfonylpiperidine is an organic compound with the chemical formula C8H14N2O3S.
Chemical Reactions Analysis
3-Isocyanato-1-methanesulfonylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The methanesulfonyl group can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The isocyanate group can hydrolyze in the presence of water to form amines and carbon dioxide.
Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Isocyanato-1-methanesulfonylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 3-Isocyanato-1-methanesulfonylpiperidine involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The methanesulfonyl group can also participate in various chemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
3-Isocyanato-1-methanesulfonylpiperidine can be compared with other isocyanate and sulfonyl-containing compounds. Similar compounds include:
Methyl isocyanate: Known for its use in the production of pesticides and polyurethane foams.
Methanesulfonyl chloride: Used as a reagent in organic synthesis.
Piperidine derivatives: Commonly used in pharmaceuticals and organic synthesis.
Properties
Molecular Formula |
C7H12N2O3S |
---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
3-isocyanato-1-methylsulfonylpiperidine |
InChI |
InChI=1S/C7H12N2O3S/c1-13(11,12)9-4-2-3-7(5-9)8-6-10/h7H,2-5H2,1H3 |
InChI Key |
NPFLSIYJJZEHNM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)N=C=O |
Origin of Product |
United States |
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